molecular formula C29H20F2O4 B11160374 7,8-bis[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

7,8-bis[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11160374
M. Wt: 470.5 g/mol
InChI Key: KNONQBGMTUYNRL-UHFFFAOYSA-N
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Description

7,8-BIS[(4-FLUOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE is a synthetic organic compound with the molecular formula C29H20F2O4. This compound is characterized by the presence of fluorophenyl and methoxy groups attached to a chromenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-BIS[(4-FLUOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 4-fluorophenol, phenylacetic acid, and chromenone derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Reaction Steps: The synthetic route may include multiple steps such as esterification, nucleophilic substitution, and cyclization to form the final product.

Industrial Production Methods

In an industrial setting, the production of 7,8-BIS[(4-FLUOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

7,8-BIS[(4-FLUOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced chromenone derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl or methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

7,8-BIS[(4-FLUOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7,8-BIS[(4-FLUOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-BIS[(4-FLUOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE is unique due to its specific chromenone core structure combined with fluorophenyl and methoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C29H20F2O4

Molecular Weight

470.5 g/mol

IUPAC Name

7,8-bis[(4-fluorophenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C29H20F2O4/c30-22-10-6-19(7-11-22)17-33-26-15-14-24-25(21-4-2-1-3-5-21)16-27(32)35-28(24)29(26)34-18-20-8-12-23(31)13-9-20/h1-16H,17-18H2

InChI Key

KNONQBGMTUYNRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3OCC4=CC=C(C=C4)F)OCC5=CC=C(C=C5)F

Origin of Product

United States

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